Cas no 838-57-3 (Ethyl 4-nitrobenzoylacetate)

Ethyl 4-nitrobenzoylacetate structure
Ethyl 4-nitrobenzoylacetate structure
상품 이름:Ethyl 4-nitrobenzoylacetate
CAS 번호:838-57-3
MF:C11H11NO5
메가와트:237.208743333817
MDL:MFCD00007357
CID:83129
PubChem ID:13281

Ethyl 4-nitrobenzoylacetate 화학적 및 물리적 성질

이름 및 식별자

    • Ethyl 3-(4-nitrophenyl)-3-oxopropanoate
    • Ethyl (4-Nitrobenzoyl)acetate
    • Ethyl 4-nitrobenzoylacetate
    • (p-Nitrobenzoyl)acetic acid ethyl ester
    • Ethyl 3-oxo-3-(4-nitrophenyl)propanoate
    • NSC 62134
    • Ethyl 3-(4-Nitrophenyl)-3-oxopropionate
    • (4-Nitrobenzoyl)acetic Acid Ethyl Ester
    • 3-(4-Nitrophenyl)-3-oxopropionic Acid Ethyl Ester
    • Ethyl (p-nitrobenzoyl)acetate
    • 4-Nitrobenzoylacetic Acid Ethyl Ester
    • ETHYL p-NITROBENZOYLACETATE
    • Ethyl 4-nitro-beta-oxobenzenepropanoate
    • Benzenepropanoic acid, 4-nitro-beta-oxo-, ethyl ester
    • NGRXSVFCLHVG
    • Acetic acid, (p-nitrobenzoyl)-, ethyl ester (6CI, 7CI, 8CI)
    • 3-Oxo-3-(4-nitrophenyl)propionic acid ethyl ester
    • 4-Nitro-β-oxobenzenepropanoic acid ethyl ester
    • Ethyl 2-(4-nitrobenzoyl)acetate
    • Z104477224
    • BRN 1124763
    • SY078786
    • Benzenepropanoic acid, 4-nitro-.beta.-oxo-, ethyl ester
    • HMS547D09
    • NS00038334
    • CS-0022845
    • EINECS 212-656-7
    • ethyl-4-Nitrobenzoylacetate
    • SCHEMBL276340
    • NSC62134
    • Maybridge1_002011
    • F0787-0006
    • 4-Nitro-beta-oxo-benzenepropanoic acid ethyl ester
    • A840669
    • UNII-E9KY7LH3TA
    • 838-57-3
    • E9KY7LH3TA
    • FT-0626099
    • Ethyl 4-nitrobenzoylacetate 98%
    • 4-10-00-02759 (Beilstein Handbook Reference)
    • Oprea1_250969
    • ethyl 3-(4-nitrophenyl)-3-oxo-propanoate
    • NSC-62134
    • 3-Oxo-3-(p-nitrophenyl)propionic acid, ethyl ester
    • AS-19945
    • N0513
    • MFCD00007357
    • AMY202100127
    • AKOS000119352
    • AC-17238
    • F16294
    • ACETIC ACID, (p-NITROBENZOYL)-, ETHYL ESTER
    • EN300-20198
    • DTXSID9061201
    • STK325361
    • DB-056753
    • ALBB-010189
    • CHEMBL5280614
    • MDL: MFCD00007357
    • 인치: 1S/C11H11NO5/c1-2-17-11(14)7-10(13)8-3-5-9(6-4-8)12(15)16/h3-6H,2,7H2,1H3
    • InChIKey: NGRXSVFCLHVGKU-UHFFFAOYSA-N
    • 미소: O=C(CC(C1C=CC([N+](=O)[O-])=CC=1)=O)OCC
    • BRN: 1124763

계산된 속성

  • 정밀분자량: 237.063722g/mol
  • 표면전하: 0
  • XLogP3: 1.7
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 5
  • 회전 가능한 화학 키 수량: 5
  • 동위원소 질량: 237.063722g/mol
  • 단일 동위원소 질량: 237.063722g/mol
  • 수소 결합 토폴로지 분자 극성 표면적: 89.2Ų
  • 중원자 수량: 17
  • 복잡도: 302
  • 동위원소 원자 수량: 0
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 정의되지 않은 원자 구성 센터 수: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 총 키 단위 수량: 1
  • 표면전하: 0
  • 상호 변형 이기종 수량: 3

실험적 성질

  • 색과 성상: 미확정
  • 밀도: 1.3350 (rough estimate)
  • 융해점: 71-73 °C (lit.)
  • 비등점: 379.74°C (rough estimate)
  • 플래시 포인트: 149.6 °C
  • 굴절률: 1.5300 (estimate)
  • PSA: 89.19000
  • LogP: 2.25390
  • 용해성: 미확정

Ethyl 4-nitrobenzoylacetate 보안 정보

  • 위험물 운송번호:NONH for all modes of transport
  • WGK 독일:2
  • 위험 범주 코드: 36/37/38
  • 보안 지침: S24/25
  • RTECS 번호:AJ1073500
  • 위험물 표지: Xi
  • 위험 등급:IRRITANT
  • 위험 용어:R36/37/38
  • TSCA:Yes

Ethyl 4-nitrobenzoylacetate 세관 데이터

  • 세관 번호:2918300090
  • 세관 데이터:

    ?? ?? ??:

    2918300090

    개요:

    2918300090에는 다른 카르복실산의 다른 알데히드나 케톤 (산무수 \ 아세틸할로겐 \ 과산화물, 과산소산 및 이 세호의 파생물 포함) 이 함유되어 있지 않다.부가가치세: 17.0%?? ???:9.0% ?? ??: 없음??? ??:6.5% ????:30.0%

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    ?? ??, ?? ??, 사용

    요약:

    2918300090은 알데히드 또는 케톤 기능을 가지고 있지만 다른 산소 기능을 가지고 있지 않은 다른 카르복실산, 그들의 산무수화물, 할로겐화물, 과산화물, 과산소산 및 그 파생물이다.감리 조건: 없음.부가가치세: 17.0%. 환급률: 9.0%.??? ??:6.5%.General tariff:30.0%

Ethyl 4-nitrobenzoylacetate 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
Enamine
EN300-20198-2.5g
ethyl 3-(4-nitrophenyl)-3-oxopropanoate
838-57-3 95.0%
2.5g
$25.0 2025-02-20
Enamine
EN300-20198-10.0g
ethyl 3-(4-nitrophenyl)-3-oxopropanoate
838-57-3 95.0%
10.0g
$46.0 2025-02-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1070032-25g
Ethyl 3-oxo-3-(4-nitrophenyl)propanoate
838-57-3 98%
25g
¥987.00 2024-07-28
TRC
E288256-500mg
Ethyl (4-nitrobenzoyl)acetate
838-57-3
500mg
$ 65.00 2022-06-05
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
E156540-25g
Ethyl 4-nitrobenzoylacetate
838-57-3 >98.0%
25g
¥759.90 2023-09-03
Life Chemicals
F0787-0006-5g
Ethyl 4-nitrobenzoylacetate
838-57-3 95%+
5g
$60.0 2023-09-07
Life Chemicals
F0787-0006-0.25g
Ethyl 4-nitrobenzoylacetate
838-57-3 95%+
0.25g
$18.0 2023-09-07
abcr
AB116592-250 g
Ethyl 4-nitrobenzoylacetate, 97%; .
838-57-3 97%
250 g
€616.00 2023-07-20
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
E156540-100g
Ethyl 4-nitrobenzoylacetate
838-57-3 >98.0%
100g
¥2265.90 2023-09-03
Enamine
EN300-20198-0.05g
ethyl 3-(4-nitrophenyl)-3-oxopropanoate
838-57-3 95.0%
0.05g
$19.0 2025-02-20

Ethyl 4-nitrobenzoylacetate 합성 방법

합성 방법 1

반응 조건
1.1 Catalysts: Iodine Solvents: Water ;  30 min, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ;  rt
참조
Iodine-catalyzed efficient synthesis of β-keto esters from aldehydes and ethyl diazoacetate under solvent-free conditions
Wang, Hong-she; et al, Chemical Research in Chinese Universities, 2009, 25(3), 343-346

합성 방법 2

반응 조건
1.1 Reagents: Triethylamine ,  Methyldicyclohexylamine ,  Magnesium chloride Catalysts: Dichloro[(1,2,5,6-η)-1,5-cyclooctadiene]palladium ,  Tri-tert-butylphosphonium tetrafluoroborate ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: 1,4-Dioxane ;  18 h, rt → 80 °C
1.2 Reagents: Formic acid
참조
Access to β-Keto Esters by Palladium-Catalyzed Carbonylative Coupling of Aryl Halides with Monoester Potassium Malonates
Korsager, Signe; et al, Angewandte Chemie, 2013, 52(37), 9763-9766

합성 방법 3

반응 조건
1.1 Reagents: Hydrogen peroxide Solvents: Tetrahydrofuran ,  Water ;  1 h, rt; 2 h, 50 °C
참조
A novel synthetic method for β-keto esters
Qian, Hao; et al, Journal of Chemical Research, 2007, (3), 160-161

합성 방법 4

반응 조건
1.1 Reagents: Sodium ethoxide Solvents: Ethanol ;  -10 °C; 1 - 2 h, rt
1.2 Solvents: Tetrahydrofuran ;  -10 °C; 4 - 5 h, rt
참조
Synthesis and evaluation of the α-glucosidase inhibitory activity of 3-[4-(phenylsulfonamido)benzoyl]-2H-1-benzopyran-2-one derivatives
Wang, Shaojie; et al, European Journal of Medicinal Chemistry, 2010, 45(3), 1250-1255

합성 방법 5

반응 조건
참조
Dioxopyrrolines. XXVII. Syntheses of 2-aryl-3-ethoxycarbonyl- Δ2-pyrroline-4,5-diones
Sano, Takehiro; et al, Chemical & Pharmaceutical Bulletin, 1984, 32(2), 497-503

합성 방법 6

반응 조건
1.1 Solvents: Ethanol ;  15 h, rt → 100 °C
참조
Discovery of novel 4-aryl-thieno[1,4]diazepin-2-one derivatives targeting multiple protein kinases as anticancer agents
Lee, Junghun; et al, Bioorganic & Medicinal Chemistry, 2018, 26(8), 1628-1637

합성 방법 7

반응 조건
1.1 Reagents: Oxygen Catalysts: Molybdenum chloride oxide (MoCl2O2), (T-4)- ,  Cupric perchlorate Solvents: Toluene ;  240 min, reflux
참조
Molybdenum(VI) dichloride dioxide/copper(II) perchlorate: an efficient bimetallic catalyst for aerobic oxidation of alcohols
Jeyakumar, Kandasamy; et al, Open Catalysis Journal, 2008, 1, 6-10

합성 방법 8

반응 조건
1.1 Reagents: Sodium Solvents: Ethanol ,  Tetrahydrofuran ;  0 °C; 0 °C; 12 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Toluene ,  Water ;  pH 1 - 2
참조
One-pot synthesis of β-keto esters and preparation of 3-ketopalmitoyl-CoA
Kosak, Urban; et al, Synlett, 2012, 23(11), 1609-1612

합성 방법 9

반응 조건
1.1 Reagents: Trifluoroacetic acid Solvents: Ethanol
참조
Enamines. Part 44. 2-Acyl-1,1-diamino-ethenes. A new source of methylketones, β-keto amides and β-keto esters
Armati, Antonella; et al, Synthesis, 1986, (7), 573-6

합성 방법 10

반응 조건
1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  2 h, 25 °C
참조
Amide/Ester Cross-Coupling via C-N/C-H Bond Cleavage: Synthesis of β-Ketoesters
Chen, Jiajia; et al, Journal of Organic Chemistry, 2021, 86(8), 5943-5953

합성 방법 11

반응 조건
1.1 Reagents: Sodium hydride Solvents: Toluene ;  0.5 h, reflux; reflux → rt
1.2 Reagents: Acetic acid ;  rt
참조
Cu-Mediated Expeditious Annulation of Alkyl 3-Aminoacrylates with Aryldiazonium Salts: Access to Alkyl N2-Aryl 1,2,3-Triazole-carboxylates for Druglike Molecular Synthesis
Liu, Hao-Nan ; et al, Organic Letters, 2020, 22(4), 1396-1401

합성 방법 12

반응 조건
1.1 Catalysts: Samarium ,  Iodine Solvents: Tetrahydrofuran ;  1 h, rt
1.2 1 h, reflux
1.3 Reagents: Hydrochloric acid Solvents: Water
참조
Substitution of acyl for acetyl with N-acylbenzotriazoles catalyzed by samarium triiodide
Zou, Xuefei; et al, Synthetic Communications, 2007, 37(10), 1617-1625

합성 방법 13

반응 조건
1.1 Reagents: Ammonium hydroxide ,  Sodium ,  Ammonium chloride Solvents: Diethyl ether ,  Water
참조
Alkylation and cyclization of benzoylacetanilides
Searles, A. Langley; et al, Journal of the American Chemical Society, 1958, 80, 3656-63

합성 방법 14

반응 조건
1.1 Catalysts: Tungstate(3-), tetracosa-μ-oxododecaoxo[μ12-[phosphato(3-)-κO:κO:κO:κO′:κO′:κO′:… Solvents: Dichloromethane ;  3.5 h, rt
참조
The silver salt of 12-tungstophosphoric acid. A mild and selective catalyst for the synthesis of β-ketoesters via C-H insertion
Yadav, J. S.; et al, Catalysis Communications, 2008, 9(14), 2361-2364

합성 방법 15

반응 조건
1.1 Solvents: Tetrahydrofuran
참조
New synthesis of β-oxo esters, of the formula RCOCH2CO2Et, from ethyl acid malonate
Bram, Georges; et al, Bulletin de la Societe Chimique de France, 1964, (5), 945-51

합성 방법 16

반응 조건
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  30 min, -78 °C
1.2 1 h, -78 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  rt
참조
Annulation-retro-Claisen cascade of bifunctional peroxides for the synthesis of lactone natural products
Xu, Qianlan; et al, Chemical Communications (Cambridge, 2022, 58(2), 274-277

합성 방법 17

반응 조건
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Tetrahydrofuran ;  4 h, rt
1.2 Reagents: Triethylamine ,  Magnesium chloride Solvents: Acetonitrile ,  Tetrahydrofuran ;  6 h, rt; 16 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
참조
Er(OTf)3-catalyzed synthesis of fluorescent 7-aminocoumarins
Bao, Xiaobo; et al, Tetrahedron, 2022, 123,

합성 방법 18

반응 조건
1.1 Reagents: Sodium hydride Solvents: Toluene ;  rt → 110 °C
1.2 Solvents: Toluene ;  10 - 20 min, 110 °C; 110 °C → reflux; reflux → rt
1.3 Reagents: Acetic acid ;  rt
참조
Electrochemical Oxidative Cyclization: Synthesis of Polysubstituted Pyrrole from Enamines
Chen, Zhiwei ; et al, European Journal of Organic Chemistry, 2021, 2021(6), 951-955

합성 방법 19

반응 조건
1.1 Catalysts: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) Solvents: Pentane
참조
Montmorillonite K-10 catalyzed synthesis of β-keto esters: condensation of ethyl diazoacetate with aldehydes under mild conditions
Bandgar, B. P.; et al, Green Chemistry, 2001, 3(5), 247-249

합성 방법 20

반응 조건
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  overnight, reflux
참조
Dual roles of bisphosphines and epoxides: Rh-catalyzed highly chemoselective and diastereoselective (3 + 2) transannulations of 1,2,3-thiadiazoles with cyanoepoxides
Dong, Ziyang; et al, Organic Chemistry Frontiers, 2021, 8(23), 6687-6698

합성 방법 21

반응 조건
1.1 Solvents: Ethanol ;  5 min
참조
Microwave assisted rapid and efficient synthesis of aryl methyl ketones and β-keto esters using Meldrum's acid
More, D. H.; et al, Indian Journal of Chemistry, 2006, (3), 823-825

합성 방법 22

반응 조건
1.1 Reagents: Isopropylcyclohexylamine Solvents: Tetrahydrofuran
1.2 Reagents: Butyllithium
1.3 -
1.4 Reagents: Hydrochloric acid Solvents: Water
참조
High-temperature rearrangements of 2-acylisoxazol-5(2H)-ones and related oxazoles
Clark, Adrian D.; et al, Australian Journal of Chemistry, 1999, 52(11), 1029-1033

합성 방법 23

반응 조건
1.1 Reagents: p-Toluenesulfonic acid Solvents: Toluene ;  3 - 7 h, 70 °C
참조
A metal-free strategy for the cross-dehydrogenative coupling of 1,3-dicarbonyl compounds with 2-methoxyethanol
Kudale, Vishal Suresh; et al, Organic & Biomolecular Chemistry, 2022, 20(6), 1226-1230

합성 방법 24

반응 조건
1.1 Solvents: Diethyl ether ,  Tetrahydrofuran ;  -78 °C; 1 h, -78 °C; -78 °C → 0 °C
1.2 Reagents: Dess-Martin periodinane ;  10 min, 0 °C; 0 °C → rt; 6 - 8 h, rt
1.3 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  -78 °C; 20 min, -78 °C
1.4 2 - 3 h, -78 °C; -78 °C → 0 °C
1.5 Reagents: Ammonium chloride Solvents: Water
참조
A Hammett Study of Clostridium acetobutylicum Alcohol Dehydrogenase (CaADH): An Enzyme with Remarkable Substrate Promiscuity and Utility for Organic Synthesis
Kudalkar, Gaurav P.; et al, Synlett, 2020, 31(3), 237-247

합성 방법 25

반응 조건
1.1 Solvents: Tetrahydrofuran
참조
New synthesis of β-oxo esters, of the formula RCOCH2CO2Et, from ethyl acid malonate
Bram, Georges; et al, Bulletin de la Societe Chimique de France, 1964, (5), 945-51

합성 방법 26

반응 조건
1.1 Catalysts: Molybdenum chloride oxide (MoCl2O2), (T-4)- Solvents: Dichloromethane ;  2 h, 30 °C
참조
Molybdenum(VI) dichloride dioxide catalyzed synthesis of β-keto esters by C-H insertion of ethyl diazoacetate into aldehydes
Jeyakumar, Kandasamy; et al, Synthesis, 2008, (11), 1685-1687

Ethyl 4-nitrobenzoylacetate Raw materials

Ethyl 4-nitrobenzoylacetate Preparation Products

Ethyl 4-nitrobenzoylacetate 관련 문헌

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:838-57-3)Ethyl 4-nitrobenzoylacetate
A840669
순결:99%
재다:25g
가격 ($):825.0